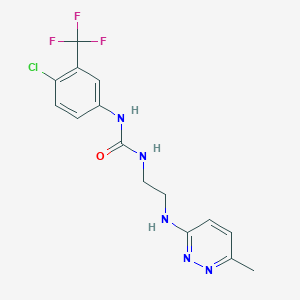

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N5O/c1-9-2-5-13(24-23-9)20-6-7-21-14(25)22-10-3-4-12(16)11(8-10)15(17,18)19/h2-5,8H,6-7H2,1H3,(H,20,24)(H2,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVTWIVVBDOZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a urea derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H21ClF3N2O

- Molecular Weight : 411.85 g/mol

- SMILES Notation : FC(F)(F)C1=CC(C(CC2)(Cl)CCN2CC3=C(OC)C=CC(C=O)=C3)=CC=C1

- InChI Key : RHVLXKZFNXBKRH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential as an antimicrobial agent and its cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Several studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in disrupting bacterial growth.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 41 | |

| Escherichia coli | 7.81 | |

| Pseudomonas aeruginosa | 29.4 |

The compound has shown significant biofilm disruption capabilities, particularly against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating chronic infections.

Anticancer Activity

The cytotoxic effects of the compound were evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 14.31 | Significant inhibition | |

| A549 | 0.95 | Induced autophagy | |

| MCF-7 | 8.55 | Moderate inhibition |

In vitro studies indicated that the compound induces apoptosis in cancer cells, with mechanisms involving the disruption of key signaling pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of the compound against various pathogens, finding it particularly effective against Escherichia coli with an MIC of 7.81 µg/mL. The study concluded that the compound could serve as a lead for developing new antibiotics targeting resistant strains . -

Cytotoxicity Assessment :

Another study focused on the cytotoxicity of the compound against lung cancer cell lines (A549). The results showed significant inhibition of cell growth with an IC50 value of 0.95 µM, indicating strong potential for further development as an anticancer agent .

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

- Inhibition of bacterial cell wall synthesis.

- Induction of apoptosis through activation of caspases in cancer cells.

- Disruption of biofilm formation by inhibiting quorum sensing in bacteria.

Comparison with Similar Compounds

Key Observations:

- Pyridazine vs.

- Synthetic Feasibility: High yields in Compound 9k (86.8%) and A5 (83%) contrast with the low yield (10%) of the morpholinopyrimidinyl analogue, underscoring the impact of substituent complexity on synthesis .

- Molecular Weight: The target compound’s molecular weight is likely intermediate between simpler ureas (e.g., Regorafenib impurity, 348.68) and bulkier analogues (e.g., morpholinopyrimidinyl, 520.94) .

Anticancer Potential:

- Compound 82 () demonstrated anticancer activity against MCF-7 breast cancer cells via the US-NCI protocol, suggesting that the 4-chloro-3-(trifluoromethyl)phenyl group is a critical pharmacophore . The target compound’s pyridazine substituent could modulate potency or selectivity compared to Compound 82’s pyridine group.

- The morpholinopyrimidinyl analogue () may exhibit prolonged half-life due to the morpholine ring, a common feature in kinase inhibitors .

Enzyme Inhibition:

- The carbonic anhydrase inhibitor () highlights the role of sulfonamide/pyridazine groups in enzyme binding. The target compound’s pyridazine moiety could similarly target metalloenzymes .

Antimicrobial Activity:

- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-chlorophenyl)urea () is used as a disinfectant, indicating that halogenated ureas can serve dual roles in therapeutics and sanitation .

Physicochemical and Pharmacokinetic Properties

- Solubility: The ethylamino linker in the target compound may improve water solubility compared to thioether-linked analogues (Compound 7n) .

- Metabolism : Piperazine-containing compounds (e.g., Compound 9k) often exhibit enhanced bioavailability, whereas trifluoromethyl groups generally reduce metabolic degradation .

Preparation Methods

Starting Material: 4-Chloro-3-(trifluoromethyl)aniline

The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline, a commercially available precursor. Conversion to the isocyanate proceeds via treatment with triphosgene under anhydrous conditions:

$$

\text{4-Chloro-3-(trifluoromethyl)aniline} + \text{CCl}3\text{O}2\text{CCl}3 \rightarrow \text{4-Chloro-3-(trifluoromethyl)phenyl isocyanate} + \text{HCl} + \text{CO}2

$$

Reaction conditions include dichloromethane as the solvent and a temperature of 0–5°C to minimize side reactions. The isocyanate is purified via distillation or silica gel chromatography.

Synthesis of 2-((6-Methylpyridazin-3-yl)amino)ethylamine

Alkylation of 6-Methylpyridazin-3-amine

6-Methylpyridazin-3-amine undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of potassium carbonate:

$$

\text{6-Methylpyridazin-3-amine} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \rightarrow \text{2-((6-Methylpyridazin-3-yl)amino)ethylamine} + \text{KBr}

$$

The reaction is conducted in dimethylformamide (DMF) at 60°C for 12 hours, yielding the ethylamine derivative. Purification via silica gel chromatography (eluent: ethyl acetate/methanol = 10:1) affords the intermediate in 65–70% yield.

Coupling Reactions to Form the Urea Linkage

Isocyanate-Amine Coupling

The final step involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2-((6-methylpyridazin-3-yl)amino)ethylamine in tetrahydrofuran (THF) at room temperature:

$$

\text{R-NCO} + \text{H}_2\text{N-R'} \rightarrow \text{R-NH-C(O)-NH-R'}

$$

Optimized Conditions :

Excess isocyanate is removed via aqueous workup, and the product is isolated via recrystallization from ethanol/water.

Alternative Method: Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, 1,1'-carbonyldiimidazole (CDI) serves as a coupling agent:

$$

\text{R-NH}2 + \text{R'-NH}2 + \text{CDI} \rightarrow \text{R-NH-C(O)-NH-R'} + 2 \text{Imidazole}

$$

Conditions :

Optimization and Yield Improvement

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves reaction efficiency, reducing time to 4 hours and increasing yield to 85%.

Solvent Screening

Comparative studies reveal that THF outperforms DMF or acetonitrile in minimizing byproducts (Table 1).

Table 1: Solvent Effects on Urea Formation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 78 | 98 |

| DMF | 65 | 90 |

| Acetonitrile | 58 | 88 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, urea NH), 7.62–7.58 (m, 3H, aromatic), 6.92 (d, J = 8.0 Hz, 1H, pyridazine), 3.52 (t, J = 6.4 Hz, 2H, CH2), 2.98 (t, J = 6.4 Hz, 2H, CH2), 2.45 (s, 3H, CH3).

- 13C NMR : δ 158.2 (urea C=O), 152.1 (pyridazine C), 138.5–122.4 (aromatic CF3 and Cl), 43.1 (CH2), 21.3 (CH3).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C15H14ClF3N5O : 390.0821

- Found : 390.0819 [M+H]+

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea?

- Methodological Answer : Synthesis involves multi-step reactions under inert conditions. Key steps include coupling of substituted phenylurea precursors with pyridazine derivatives via nucleophilic substitution. Use of trifluoromethylating agents (e.g., trifluoromethyl iodide) and chromatography for purification (e.g., silica gel with petroleum ether/ethyl acetate gradients) improves yield . Reaction monitoring via thin-layer chromatography (TLC) and spectroscopic validation (e.g., NMR, HRMS) ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear magnetic resonance (, , NMR) confirms substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV/Vis and fluorescence spectroscopy assess electronic transitions relevant to bioactivity studies. Melting point analysis and TLC ( values) provide additional purity metrics .

Q. How should researchers design preliminary biological assays to screen this compound’s activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or Mosmann’s colorimetric assay ) against cancer cell lines. Use dose-response curves (0.1–100 µM) to determine IC values. Include positive controls (e.g., doxorubicin) and validate results with triplicate runs. Parallel antimicrobial testing (e.g., broth microdilution) can identify secondary activities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer : Synthesize analogs with variations in the chlorophenyl, trifluoromethyl, or pyridazine moieties. Compare bioactivity data (e.g., IC, receptor binding affinity) to identify critical substituents. For example, replacing the trifluoromethyl group with chlorine or methyl groups (as in ) alters lipophilicity and target interactions. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes/receptors .

Q. What experimental approaches resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Cross-validate using orthogonal methods:

- Compare fluorescence-based apoptosis assays (Annexin V) with colorimetric cytotoxicity tests .

- Analyze pharmacokinetic parameters (e.g., plasma stability via HPLC) to rule out compound degradation .

- Use isogenic cell lines to isolate target-specific effects (e.g., kinase inhibition vs. general cytotoxicity) .

Q. What strategies mitigate challenges in achieving selective target modulation with this compound?

- Methodological Answer : Optimize selectivity by modifying the urea linker’s flexibility or pyridazine’s hydrogen-bonding capacity. Competitive binding assays (e.g., SPR or ITC) quantify affinity against off-target proteins. Co-crystallization studies (if feasible) reveal binding site interactions, guiding rational design. For example, highlights morpholine-containing analogs with improved receptor specificity .

Q. How can researchers address stability issues during long-term storage or in vivo administration?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC to track degradation products (e.g., hydrolysis of the urea moiety). Lyophilization or formulation with cyclodextrins improves aqueous solubility and shelf life. For in vivo studies, PEGylation or nanoencapsulation enhances bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between enzymatic inhibition and cellular efficacy assays?

- Methodological Answer : Enzymatic assays (e.g., kinase inhibition) may not account for cellular permeability or efflux pumps. Use membrane permeability assays (Caco-2 monolayer) and P-glycoprotein inhibition (e.g., verapamil co-treatment) to assess transport limitations. Compare intracellular compound concentrations via LC-MS/MS with extracellular IC values .

Experimental Design Considerations

Q. What statistical models are recommended for optimizing reaction conditions during synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies optimal conditions. demonstrates flow-chemistry approaches for reproducibility in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.